molecular formula C14H16N2O B12241128 N-[(oxolan-2-yl)methyl]quinolin-4-amine

N-[(oxolan-2-yl)methyl]quinolin-4-amine

Cat. No.: B12241128
M. Wt: 228.29 g/mol
InChI Key: KVHHCYCIBKJVSS-UHFFFAOYSA-N
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Description

N-[(oxolan-2-yl)methyl]quinolin-4-amine is a compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused to a pyridine ring. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxolan-2-yl)methyl]quinolin-4-amine typically involves the reaction of quinoline derivatives with oxolane (tetrahydrofuran) derivatives. One common method is the nucleophilic substitution reaction where a quinoline derivative reacts with an oxolane derivative in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Catalysts such as transition metals may be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(oxolan-2-yl)methyl]quinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .

Scientific Research Applications

N-[(oxolan-2-yl)methyl]quinolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents, particularly in targeting specific molecular pathways in diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(oxolan-2-yl)methyl]quinolin-4-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The compound can interfere with cellular pathways such as the PI3K/AKT/mTOR pathway, which is crucial in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a similar structure but without the oxolane moiety.

    4-Aminoquinoline: A derivative with an amino group at the 4-position, known for its antimalarial properties.

    2-Chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine: Another quinoline derivative with anticancer activity.

Uniqueness

N-[(oxolan-2-yl)methyl]quinolin-4-amine is unique due to the presence of the oxolane moiety, which can enhance its solubility and bioavailability. This structural feature may also contribute to its distinct biological activities compared to other quinoline derivatives.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)quinolin-4-amine

InChI

InChI=1S/C14H16N2O/c1-2-6-13-12(5-1)14(7-8-15-13)16-10-11-4-3-9-17-11/h1-2,5-8,11H,3-4,9-10H2,(H,15,16)

InChI Key

KVHHCYCIBKJVSS-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC2=CC=NC3=CC=CC=C32

Origin of Product

United States

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